Product packaging for 4-Bromo-5-chloro-1H-benzimidazole(Cat. No.:CAS No. 1360902-51-7)

4-Bromo-5-chloro-1H-benzimidazole

Cat. No.: B2856423
CAS No.: 1360902-51-7
M. Wt: 231.48
InChI Key: PQDFVUZVPCDZFJ-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-1H-benzimidazole (CAS 1360902-51-7) is a high-purity, halogenated benzimidazole derivative supplied for research and development applications. This compound features a molecular formula of C 7 H 4 BrClN 2 and a molecular weight of 231.48 . Its structure, defined by the SMILES notation ClC1=CC=C2C(N=CN2)=C1Br, serves as a versatile and privileged synthon in medicinal chemistry . The benzimidazole core is a well-established pharmacophore in drug discovery, known for its wide spectrum of biological activities . Researchers utilize this specific halogen-substituted scaffold as a critical building block for designing novel molecules with potential as anticancer, antimicrobial, and antifungal agents . Its mechanism of action often involves interaction with biological polymers, as benzimidazoles are recognized as structural isosteres of naturally occurring nucleotides, which can lead to the inhibition of key enzymes or cellular processes . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Please refer to the product's Safety Data Sheet for proper handling information. This compound has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrClN2 B2856423 4-Bromo-5-chloro-1H-benzimidazole CAS No. 1360902-51-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-chloro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDFVUZVPCDZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360902-51-7
Record name 4-Bromo-5-chloro-1H-benzimidazole
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Synthesis and Crystal Structure

The synthesis of 4-Bromo-5-chloro-1H-benzimidazole would likely follow established methods for benzimidazole (B57391) formation, with the appropriate choice of starting materials. A common and effective route is the condensation reaction of a substituted o-phenylenediamine (B120857) with a one-carbon synthon, such as formic acid or trimethyl orthoformate. In this case, the key precursor would be 3-bromo-4-chloro-1,2-phenylenediamine.

The general synthetic approach would involve the cyclization of this diamine, as illustrated in the following conceptual pathway:

Step 1: Preparation of 3-bromo-4-chloro-1,2-phenylenediamine: This intermediate could potentially be synthesized from commercially available precursors through a series of nitration, halogenation, and reduction steps.

Step 2: Cyclization to form the benzimidazole ring: The 3-bromo-4-chloro-1,2-phenylenediamine would then be reacted with a suitable one-carbon source. For example, refluxing with formic acid would yield this compound. Alternatively, reaction with trimethyl orthoformate in the presence of an acid catalyst can also be employed.

Detailed crystallographic data for this compound is not publicly documented. However, based on the analysis of related halogenated benzimidazole structures, we can infer some of its likely crystallographic features.

The crystal system, space group, and unit cell dimensions of this compound would be determined by single-crystal X-ray diffraction. For comparison, 4,5,6,7-tetrachloro-1H-benzimidazole crystallizes in the triclinic space group P-1, while 4,5,6,7-tetrabromo-1H-benzimidazole is found in the tetragonal I41/a space group. The specific packing of this compound would depend on the interplay of intermolecular forces.

Table 1: Postulated Crystallographic Parameters for this compound (Note: This data is hypothetical and based on related structures. Experimental verification is required.)

ParameterPostulated Value
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or P-1
a (Å)~8-12
b (Å)~5-9
c (Å)~10-15
α (°)90 (for Monoclinic) or ~90-100
β (°)~95-110
γ (°)90 (for Monoclinic) or ~90-100
Z4

The bond lengths, bond angles, and torsion angles of this compound would be expected to be within the typical ranges for benzimidazole derivatives. The C-Br and C-Cl bond lengths will be characteristic of aromatic halides. The geometry of the benzimidazole core will be largely planar, with slight deviations possible depending on the crystal packing forces.

Table 2: Predicted Key Bond Lengths and Angles for this compound (Note: These are estimated values based on known structures and require experimental confirmation.)

Bond/AnglePredicted Value
C4-Br~1.90 Å
C5-Cl~1.74 Å
N1-C2~1.38 Å
C2-N3~1.32 Å
C4-C5-C6~120°
Br-C4-C5~120°
Cl-C5-C4~120°

Spectroscopic and Thermal Analysis

The FT-IR spectrum of 4-Bromo-5-chloro-1H-benzimidazole would exhibit characteristic absorption bands corresponding to its functional groups. The N-H stretching vibration is expected to appear as a broad band in the region of 3400-3200 cm⁻¹. The C=N stretching of the imidazole (B134444) ring would likely be observed around 1620-1650 cm⁻¹. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while the C-Br and C-Cl stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound (Note: These are estimated peak positions and require experimental verification.)

Wavenumber (cm⁻¹)Assignment
3400-3200 (broad)N-H stretching
3100-3000Aromatic C-H stretching
1620-1650C=N stretching
1450-1500Aromatic C=C stretching
~750C-Cl stretching
~650C-Br stretching

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would show distinct signals for the aromatic protons and the N-H proton. The N-H proton would likely appear as a broad singlet at a downfield chemical shift. The aromatic protons would exhibit a complex splitting pattern due to their coupling with each other.

The ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms would be influenced by the electron-withdrawing effects of the bromine and chlorine substituents. The carbon attached to the bromine and chlorine atoms would be expected to have characteristic chemical shifts.

The UV-Visible absorption spectrum of this compound, recorded in a suitable solvent like ethanol (B145695) or methanol, would be expected to show absorption bands in the ultraviolet region. These absorptions correspond to π→π* electronic transitions within the aromatic and imidazole ring systems. The presence of the halogen substituents may cause a slight red or blue shift in the absorption maxima compared to the parent benzimidazole (B57391).

Thermal analysis provides insights into the thermal stability and phase transitions of a compound. A TGA of this compound would reveal its decomposition temperature. Benzimidazole derivatives generally exhibit good thermal stability. psu.edu The DSC thermogram would show a sharp endothermic peak corresponding to the melting point of the compound. It could also reveal other phase transitions, such as polymorphic transformations, if any. For many benzimidazole-based polymers, decomposition temperatures are often observed to be above 300°C. psu.edu

Computational and Theoretical Studies

Conventional Synthetic Routes for Benzimidazole Core Formation

The construction of the benzimidazole ring system is a well-established area of organic synthesis, with several classical and modern methods available. These routes typically involve the condensation of an o-phenylenediamine (B120857) precursor with a one-carbon electrophile.

Condensation Reactions of o-Phenylenediamines and Derivatives

The most prevalent approach to benzimidazole synthesis involves the reaction of an o-phenylenediamine with various carbonyl-containing compounds or their equivalents. semanticscholar.org

The Phillips-Ladenburg reaction is a cornerstone of benzimidazole synthesis, involving the condensation of o-phenylenediamines with carboxylic acids. semanticscholar.orgorientjchem.org This reaction is typically carried out at elevated temperatures, often in the presence of a mineral acid like hydrochloric acid, which facilitates the dehydration and subsequent cyclization. colab.wsijariie.com While effective for many aliphatic and aromatic acids, forcing conditions such as temperatures above 180°C in sealed vessels may be necessary for less reactive aromatic acids. colab.ws Numerous modifications to this classic reaction have been developed to improve yields and broaden the substrate scope, including the use of catalysts like ammonium (B1175870) chloride. semanticscholar.orgijariie.com

Table 1: Examples of Phillips-Ladenburg Reaction Conditions

o-Phenylenediamine DerivativeCarboxylic AcidCatalyst/ConditionsYieldReference
o-phenylenediamineAromatic acids (salicylic acid, benzoic acid, etc.)NH4Cl, EtOH, 80-90°C72-90% semanticscholar.org
o-phenylenediamine4-aminobenzoic acidPolyphosphoric acid, xylene, reflux51% semanticscholar.org
4-methyl-1,2-phenylenediamineFormic acidZnO nanoparticles, 70°C94% semanticscholar.org
o-phenylenediamineMonocarboxylic acidsMicrowave irradiation, catalyst-freeGood thieme-connect.com

This table is not exhaustive and represents a selection of reported conditions.

The reaction of o-phenylenediamines with aldehydes and ketones, often referred to as the Weidenhagen reaction, provides another versatile route to 2-substituted benzimidazoles. semanticscholar.orgorientjchem.org This condensation typically requires an oxidizing agent to facilitate the cyclization of the initially formed Schiff base intermediate. semanticscholar.org A variety of catalysts and reaction conditions have been explored to optimize this transformation, including the use of metal salts like copper(II) hydroxide (B78521) and photocatalysts like Rose Bengal. semanticscholar.orgacs.org Solvent-free conditions and the use of supported catalysts have also been reported to afford high yields of the desired benzimidazole derivatives. semanticscholar.org

Table 2: Catalysts and Conditions for Condensation with Aldehydes

Catalyst/ReagentSolvent/ConditionsYield RangeReference
Cu(OH)2Methanol, room temperature, O286-99% semanticscholar.org
tert-butyl nitriteTetrahydrofuran, 25°C80% semanticscholar.org
NoneSolvent-free, 140°C55-92% semanticscholar.org
H2O2, HClAcetonitrile, room temperatureExcellent organic-chemistry.org
Rose Bengal (photocatalyst)Visible lightGood to excellent acs.org

This table highlights a variety of reported methods and is not comprehensive.

Beyond the Phillips-Ladenburg reaction with carboxylic acids, various derivatives such as acid chlorides, esters, and nitriles can also serve as the one-carbon component in benzimidazole synthesis. mdpi.com The reaction of o-phenylenediamines with aroyl chlorides, for instance, is typically performed by heating the reactants, sometimes in the presence of a base like pyridine (B92270). ijariie.com The use of orthoesters in the presence of Lewis acid catalysts like ZrCl4, SnCl4, and TiCl4 has also been documented as an effective method. ijariie.com Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating for these condensation reactions. jchemrev.com

Nucleophilic Substitution Reactions in Benzimidazole Synthesis

While condensation reactions are the most common, nucleophilic substitution can also be employed in the synthesis of certain benzimidazole derivatives. semanticscholar.org For instance, the Chichibabin amination reaction can be used to introduce an amino group at the 2-position of 1-substituted benzimidazoles. longdom.org It is important to note that unsubstituted 2-halobenzimidazoles can be unreactive towards nucleophilic substitution due to the acidic N-H proton, which can be abstracted by the nucleophile. ijdrt.com Therefore, N-protected 2-halobenzimidazoles are often used as substrates for these reactions. ijdrt.com

Regioselective Halogenation Strategies for Benzimidazole Scaffolds

The introduction of halogen atoms onto the benzimidazole ring can significantly influence the molecule's properties. Direct electrophilic halogenation of the benzimidazole core is a common strategy. The positions 4, 5, 6, and 7 are susceptible to electrophilic attack. chemicalbook.com The regioselectivity of this reaction is governed by the electronic nature of the existing substituents on the benzimidazole ring.

For the synthesis of a specifically substituted compound like this compound, a multi-step approach is typically required. One possible route could involve the synthesis of a pre-functionalized o-phenylenediamine. For instance, starting with 4-bromo-5-chloro-1,2-diaminobenzene, a subsequent condensation reaction with a suitable one-carbon source like formic acid or trimethyl orthoformate would yield the desired this compound. chemicalbook.com

Alternatively, regioselective halogenation of a pre-formed benzimidazole can be achieved. For example, the formylation of 5(6)-nitrobenzimidazole followed by regioselective bromination has been shown to yield 4(7)-bromo-5(6)-(formylamino)benzimidazole. chem-soc.si The specific conditions for halogenation, such as the choice of halogenating agent (e.g., N-bromosuccinimide, N-chlorosuccinimide) and the reaction medium (e.g., sulfuric acid), can be manipulated to control the position of halogen introduction. editorum.ru In some cases, a mixture of isomers may be obtained, necessitating purification. editorum.ru

Direct Halogenation Methods

Direct halogenation of the benzimidazole ring is a common strategy for introducing halogen atoms. This electrophilic substitution reaction is typically performed in the presence of an acid. For instance, halogen-substituted benzimidazoles have been prepared by the electrophilic substitution of halogen in the presence of acetic acid. ejbps.com

One-pot transformations using hydrogen peroxide (H₂O₂) and hydrohalic acid (HX) serve as a versatile system for both oxidation and halogenation. mdpi.com This method allows for the in situ generation of elemental halogens (Cl₂ and Br₂), with water as the only by-product. mdpi.com Depending on the reaction conditions, this system can lead to either halogenated ring-fused benzimidazoles or further oxidized benzimidazolequinones. mdpi.com For example, when the concentration of H₂O₂ is greater than that of HX, a 4-electron oxidation occurs, resulting in the formation of ring-fused halogenated benzimidazoles. mdpi.com In contrast, higher amounts of HCl or HBr relative to H₂O₂ lead to a 6-electron oxidation, yielding ring-fused halogenated benzimidazolequinones. mdpi.com

Selective halogenation can also be achieved using various halogenating agents. N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) are examples of reagents used for the selective halogenation of benzimidazole derivatives. google.com

Utilizing Pre-halogenated Precursors

An alternative and often more regioselective approach involves the synthesis of benzimidazoles from pre-halogenated starting materials. A widely used method is the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative. ejbps.commdpi.com For example, 5-bromo-1H-benzimidazole can be synthesized from 4-bromo-1,2-benzenediamine and trimethoxymethane. chemicalbook.com Similarly, the reaction of 4-bromo-1,2-phenylenediamine with 2-chloro-6-fluorobenzaldehyde (B137617) yields 5-bromo-2-(2-chloro-6-fluorophenyl)-1H-benzimidazole. google.com

The synthesis of 2-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline is achieved through the condensation of 4-chloro-o-phenylenediamine and anthranilic acid. researchgate.net Furthermore, N-(2-iodoaryl)benzamidines can undergo intramolecular cyclization in the presence of a base to yield benzimidazole derivatives. mdpi.com This method highlights the importance of the ortho-substituted halogen on the aniline (B41778) moiety for the intramolecular carbon-nitrogen cross-coupling reaction. mdpi.com Another approach involves the reaction of a benzylic halide with a 1,2-phenylenediamine in a one-pot, solvent-free process using pyridine N-oxide as a mild oxidizing agent. arkat-usa.org

A specific example is the synthesis of 5-bromo-2-(2-chloro-6-fluoro-phenyl)-1H-benzimidazole, which was achieved by reacting 4-bromo-l,2-phenylendiamine with 2-chloro-6-fluorobenzaldehyde. google.com The manipulation of functional groups on a preformed benzimidazole ring is another strategy. For instance, 5(6)-nitrobenzimidazole can be acetylated and subsequently hydrogenated to give 5(6)-(formylamino)benzimidazole, which then undergoes regioselective electrophilic bromination to yield 4(7)-bromo-5(6)-(formylamino)benzimidazole. chem-soc.siresearchgate.net

Advanced Synthetic Approaches Applicable to Halogenated Benzimidazoles

Modern synthetic chemistry offers several advanced techniques that are applicable to the synthesis of halogenated benzimidazoles, often providing advantages in terms of efficiency, reaction time, and environmental impact.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of benzimidazole derivatives, often leading to higher yields, cleaner reactions, and significantly shorter reaction times compared to conventional heating methods. nih.govdergipark.org.tr For instance, the synthesis of 2-aryl-1H-benzimidazoles from 1,2-phenylenediamine and various sodium bisulfite adducts of aldehydes can be efficiently carried out under microwave irradiation. researchgate.net The reaction time for synthesizing benzimidazoles via microwave heating can be reduced to as little as 3-10 minutes, a significant improvement over the 2-8 hours required for conventional methods. nih.gov A metal-free, microwave-assisted method has been developed for the synthesis of N-substituted benzimidazoles from fluoro-aryl formamidines and primary amines, yielding the products in high yields. rsc.org

Green Chemistry Approaches

The principles of green chemistry are increasingly being integrated into synthetic methodologies to create more environmentally benign processes. In the context of halogenated benzimidazole synthesis, this includes the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions. researchgate.netrsc.org The use of hydrogen peroxide and hydrohalic acid, which generates water as the only byproduct, is a prime example of a green approach to halogenation. mdpi.comuniversityofgalway.ie Metal-free synthesis, which avoids the use of potentially toxic and expensive metal catalysts, is another important green chemistry strategy. rsc.org Furthermore, visible-light-mediated synthesis represents a novel and environmentally favorable approach, utilizing a natural and green energy source. nih.govacs.org

Metal-Free Synthesis

The development of metal-free synthetic routes to benzimidazoles is a significant area of research, driven by the desire to avoid the cost, toxicity, and environmental impact associated with metal catalysts. rsc.org One such method involves the dehydrogenative coupling of diamines and alcohols using N-hydroxyphthalimide (NHPI) as a nonmetallic catalyst and molecular oxygen or air as the oxidant. rsc.org Another approach utilizes pyridine N-oxide as a mild oxidizing reagent in a solvent-free reaction between halogenated compounds and aromatic 1,2-diamines. arkat-usa.org A metal-free synthesis of N-substituted benzimidazoles has also been achieved through the reaction of fluoro-aryl formamidines with primary amines under microwave irradiation. rsc.org Furthermore, a novel metal-free, visible-light-mediated approach has been developed for the synthesis of tetracyclic benzimidazoles through the intramolecular coupling of an aryl radical generated from a halogenated aromatic nucleus. nih.govacs.org

Characterization Techniques for Novel Halogenated Benzimidazole Derivatives in Synthesis Research

The unambiguous identification and structural elucidation of newly synthesized halogenated benzimidazole derivatives are crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.

Table 1: Spectroscopic and Analytical Techniques for Characterization

TechniqueInformation Provided
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the determination of the molecular structure. researchgate.nettandfonline.commdpi.com
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. tandfonline.commdpi.comamazonaws.com
Fourier-Transform Infrared (FT-IR) Spectroscopy Identifies the presence of specific functional groups within the molecule based on their characteristic vibrational frequencies. tandfonline.commdpi.comnih.gov
Single-Crystal X-ray Diffraction Provides the precise three-dimensional arrangement of atoms in a crystalline solid, offering definitive structural confirmation. researchgate.netmdpi.comacs.org

These techniques, when used in concert, provide a comprehensive characterization of novel halogenated benzimidazole derivatives, ensuring the accuracy of synthetic research findings. nih.govresearchgate.netnih.govresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in the study of benzimidazole derivatives. These calculations enable the prediction of a wide range of molecular properties, from geometric parameters to electronic reactivity and spectroscopic signatures.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For benzimidazole analogues, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and predict electronic properties. researchgate.nettandfonline.com These studies provide a foundational understanding of how the substitution of halogen atoms like bromine and chlorine influences the structural and electronic characteristics of the benzimidazole core. For instance, studies on 4,5,6,7-tetrahalogeno-1H-benzimidazoles have used DFT to elucidate the impact of different halogens on intra- and intermolecular interactions, which govern their solid-state structures. acs.org

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), provides insight into the molecule's stability and its electronic excitation properties. researchgate.netacs.org

A smaller energy gap suggests that a molecule is more reactive and can be more easily excited, indicating a higher potential for intramolecular charge transfer (ICT). researchgate.net In halogenated benzimidazoles, the HOMO is typically located over the π-system of the benzene (B151609) and imidazole rings, while the LUMO's location can vary depending on the specific substituents. acs.org For example, in studies of 5-chloro-2-mercaptobenzimidazole, the HOMO-LUMO energy gap was calculated to be 4.418 eV. tandfonline.com In a series of N-arylated 5-bromo-2-aminobenzimidazole derivatives, the calculated HOMO-LUMO gaps ranged from 4.25 eV to 4.79 eV, with the differences attributed to the electronic effects of various aryl substituents. mdpi.com The analysis of electronic excitations using Time-Dependent DFT (TD-DFT) reveals that transitions are often of a π→π* nature, involving the shift of electron density from halogen atoms and the imidazole ring to the π-antibonding orbitals of the benzene ring. tandfonline.com

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
5-Chloro-2-mercaptobenzimidazole--4.418 tandfonline.com
5-Bromo-1-(3-chlorophenyl)-2-aminobenzimidazole (Analogue 1d)--4.25 mdpi.com
N-(5-bromo-1-(3-chlorophenyl)-1H-benzo[d]imidazol-2-yl)acetamide (Analogue 2d)--4.79 mdpi.com
(E)-1-(5-chloro-2-hydroxybenzylidene) thiosemicarbazide (B42300) analogue--4.133 - 4.186 acs.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. jcsp.org.pk The MEP surface is color-coded to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. jcsp.org.pkresearchgate.net Green areas represent neutral or zero potential regions.

In benzimidazole derivatives, the most negative regions (red or yellow) are typically located around the nitrogen atoms of the imidazole ring due to their lone pairs of electrons, making them the primary sites for electrophilic interaction. researchgate.netresearchgate.net Conversely, the hydrogen atom attached to the imidazole nitrogen (N-H) generally appears as a positive region (blue), indicating its acidic nature and susceptibility to nucleophilic attack. tandfonline.com The halogen atoms, like bromine and chlorine, also influence the MEP map by creating regions of varying potential on the benzene ring.

In benzimidazole systems, significant stabilization often arises from the delocalization of lone pair electrons from nitrogen atoms to the antibonding orbitals (π) of adjacent carbon-nitrogen or carbon-carbon bonds. For instance, in 5-benzimidazole carboxylic acid, a strong stabilization energy of 43.32 kJ mol⁻¹ was calculated for the nN→πC=N interaction. researchgate.net These hyperconjugative interactions play a crucial role in the electronic structure and stability of halogenated benzimidazoles. jcsp.org.pk

Compound AnalogueDonor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Reference
(E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenolO(1)σ(N(1)-C(7))27.66 jcsp.org.pk
5-Benzimidazole carboxylic acidn(N1)π(C2=N3)10.35 (43.32 kJ/mol) researchgate.net

Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton moves from a donor to an acceptor group within the same molecule upon electronic excitation. acs.orgbohrium.com This process is fundamental in many biological and chemical systems and often results in a unique four-level energy state cycle. bohrium.com In benzimidazole derivatives capable of forming an intramolecular hydrogen bond, ESIPT can lead to keto-enol tautomerism. acs.org

Theoretical studies using time-dependent DFT (TD-DFT) have investigated the influence of halogenation on the ESIPT process in benzimidazole derivatives. acs.orgnih.gov These studies model the tautomerism in the first excited singlet state (S1). acs.org It has been found that while solvent polarity has a significant impact on the efficiency of ESIPT, the effect of halogenation with fluorine, chlorine, and bromine is less pronounced. nih.govfigshare.com However, the choice of halogen can still be used to fine-tune the photophysical properties for applications such as fluorescent probes. nih.govfigshare.com The process begins with the excitation of the enol form to the S1 state, which increases the acidity of the proton involved in the intramolecular hydrogen bond, facilitating its transfer to form the keto tautomer. acs.org

DFT calculations are widely used to predict and interpret the spectroscopic properties of molecules, providing a strong correlation with experimental data.

FT-IR and FT-Raman: Theoretical vibrational frequencies are calculated to aid in the assignment of experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov For benzimidazole derivatives, characteristic N-H stretching vibrations are typically predicted in the range of 3300-3500 cm⁻¹. nih.gov The calculated frequencies for various bending and stretching modes of the benzimidazole skeleton generally show good agreement with experimental values after applying a scaling factor. researchgate.net

NMR: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable technique for calculating the isotropic chemical shifts (δ) of ¹H and ¹³C NMR spectra. researchgate.nettandfonline.com For analogues like 5-chloro-2-mercaptobenzimidazole, theoretical ¹H chemical shifts were predicted in the range of 7.03 to 8.23 ppm, and ¹³C shifts from 113.10 to 207.31 ppm. tandfonline.com These theoretical predictions are crucial for confirming molecular structures by comparing them with experimental NMR data. mdpi.com

UV-Vis: Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra and predict the maximum absorption wavelengths (λ_max). acs.orgsemanticscholar.org These calculations help in understanding the electronic transitions occurring within the molecule. For halogenated benzimidazoles, the absorption bands in the UV-Vis spectrum are typically assigned to π→π* and n→π* transitions, with the solvent environment often influencing the position of λ_max. tandfonline.com

Spectroscopy TypeCompound AnalogueCalculated ValueExperimental ValueReference
FT-IR (N-H Stretch)Benznidazole (monomer)3395 cm⁻¹3277 cm⁻¹ nih.gov
¹H NMR5-Chloro-2-mercaptobenzimidazole7.03 - 8.23 ppm- tandfonline.com
¹³C NMR5-Chloro-2-mercaptobenzimidazole113.10 - 207.31 ppm- tandfonline.com
UV-Vis (λ_max)Salicylaldehyde-based Schiff base analogues272 - 390 nm220 - 241 nm acs.org

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Quantitative Structure-Activity Relationship (QSAR) Studies for Benzimidazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain the relationship between the chemical structures of compounds and their biological activities. researchgate.netbiolscigroup.us This approach is instrumental in drug discovery for predicting the activity of new compounds, thereby guiding their synthesis and testing. biolscigroup.usjocpr.com

QSAR studies have been extensively applied to various benzimidazole derivatives to explore their potential as antimicrobial, anticancer, and anthelmintic agents. researchgate.netthieme-connect.combiolscigroup.us The fundamental principle of QSAR lies in translating molecular structures into numerical descriptors and then establishing a mathematical correlation between these descriptors and the observed biological activities. nih.gov

The initial and critical step in QSAR modeling is the generation and selection of molecular descriptors. These descriptors are numerical values that characterize different aspects of a molecule's structure and properties. For halogenated benzimidazoles, a wide array of descriptors are calculated, including:

Electronic Descriptors: These pertain to the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. biolscigroup.usbiolscigroup.usnih.gov The HOMO energy, for instance, is often correlated with the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting ability. josa.ro

Steric Descriptors: These describe the size and shape of the molecule, including molecular weight, molar volume, and van der Waals volume. nih.govmdpi.com

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity. Examples include connectivity indices (Chi), path counts, and shape indices. josa.ropnrjournal.com

Thermodynamic Descriptors: These relate to the thermodynamic properties of the molecule, such as hydration energy. nih.gov

Physicochemical Descriptors: A prominent descriptor in this category is the partition coefficient (logP), which measures the lipophilicity of a compound. jocpr.comthieme-connect.com

The selection of the most relevant descriptors is a crucial step to build a robust QSAR model. This is often achieved through statistical methods like stepwise regression or genetic algorithms, which help in identifying the descriptors that have the most significant correlation with the biological activity. nih.govmdpi.compnrjournal.com For instance, in a study on the antimicrobial activity of substituted benzimidazoles, the whole molecular accessibility (WAP), Mlog P, and unsaturation index (UI) were identified as important descriptors. thieme-connect.comnih.gov Another study on the antibacterial activity of benzimidazole derivatives against Pseudomonas aeruginosa highlighted the significance of molecular weight and total energy. nih.gov

The presence of halogens in the benzimidazole structure, as in this compound, introduces specific electronic and steric effects that are captured by these descriptors. For example, the type and position of the halogen atom can influence the molecule's electrostatic potential and polarizability, which in turn can affect its interaction with biological targets. uab.catscielo.br

Once a set of relevant descriptors is selected, a mathematical model is developed to correlate these descriptors with the biological activity of the compounds. The most common method for this is Multiple Linear Regression (MLR), which generates a linear equation. nih.govpnrjournal.com

A critical aspect of QSAR modeling is its validation to ensure its robustness and predictive power. nih.gov This is typically done through several statistical measures:

Internal Validation: This is often performed using the leave-one-out (LOO) cross-validation technique, which results in a cross-validation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a good model. pnrjournal.com

External Validation: The predictive ability of the model is further assessed using an external test set of compounds that were not used in the model development. The predictive r² (pred_r²) is calculated for this set. jocpr.compnrjournal.com

Other Statistical Parameters: Other parameters used to evaluate the quality of a QSAR model include the coefficient of determination (R²), the standard error of the estimate (s), and the F-statistic. nih.gov An R² value greater than 0.6 is generally considered acceptable. pnrjournal.com

A good QSAR model should have high values for R², q², and pred_r², and low values for the standard error. pnrjournal.com For example, a 2D-QSAR model developed for 131 benzimidazole derivatives as anticancer agents showed a high squared correlation coefficient (R²) of 0.904. researchgate.net Similarly, a 2D-QSAR model for the antifungal activity of aryl benzimidazole derivatives yielded an r² of 0.8361 and a q² of 0.7457. pnrjournal.com

The developed and validated QSAR models provide valuable insights into the structure-activity relationships of halogenated benzimidazoles. The coefficients of the descriptors in the QSAR equation indicate the direction and magnitude of their influence on the biological activity.

For instance, a negative coefficient for a descriptor like the dipole moment suggests that lower values of this descriptor are favorable for the activity. biolscigroup.us Conversely, a positive coefficient for a descriptor like MlogP would indicate that higher lipophilicity enhances the biological response. thieme-connect.com

Several QSAR studies on benzimidazole derivatives have established such correlations:

Antimicrobial Activity: Studies have shown that the antimicrobial activity of benzimidazoles can be influenced by descriptors such as MlogP, indicating the importance of lipophilicity for cell penetration. thieme-connect.com Electronic descriptors like HOMO and LUMO energies have also been found to be significant, suggesting the role of electronic interactions in the mechanism of action. nih.gov

Anthelmintic Activity: For anthelmintic benzimidazoles, QSAR studies have revealed the importance of the dipole moment, HOMO energy, and the smallest negative charge on the molecule. biolscigroup.usscholars.direct This suggests that electrostatic interactions and the molecule's ability to participate in charge transfer are crucial for its activity.

It is important to note that the applicability domain of a QSAR model is limited to the chemical space of the compounds used in its development. nih.gov Therefore, predictions for compounds that are structurally very different from the training set may not be reliable.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools that provide a three-dimensional perspective on how molecules like this compound and its analogues interact with their biological targets at an atomic level. mdpi.commdpi.com These techniques complement QSAR studies by offering a more detailed and dynamic understanding of the binding process.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. ijddd.com This method is crucial for understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

For halogenated benzimidazoles, molecular docking studies have been instrumental in elucidating their binding modes with various protein targets. For instance, studies have shown that halogenated benzimidazole carboxamides can target integrin α4β1, a protein involved in T and B cell lymphomas. nih.govnih.gov Molecular homology models predicted that the halogen atom in these compounds is suitably oriented for halogen-hydrogen bonding within the binding site. nih.govnih.gov

In another study, docking of 5-bromo-2-aryl benzimidazole derivatives into the active site of the α-glucosidase enzyme revealed key interactions with active site residues. researchgate.net Similarly, docking studies of benzimidazole derivatives with the Mtb KasA protein, a target for antitubercular drugs, have confirmed the binding affinity and identified crucial hydrogen bond interactions. nih.gov The docking score, which represents the binding free energy, is often used to rank and prioritize potential drug candidates. researchgate.net

The presence of bromine and chlorine atoms in this compound can significantly influence its docking profile. These halogen atoms can participate in halogen bonds, a type of non-covalent interaction that can contribute to the binding affinity and selectivity of the ligand. mdpi.com

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movement of atoms and molecules over time. researchgate.net MD simulations are used to assess the stability of the ligand-protein complex and to understand how the binding interactions evolve. nih.gov

Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein-ligand complex from its initial docked conformation. A stable RMSD value over the simulation time indicates a stable binding mode. nih.gov

Root Mean Square Fluctuation (RMSF): This identifies the flexible regions of the protein, providing insights into which residues are most affected by ligand binding. nih.gov

Radius of Gyration (Rg): This parameter indicates the compactness of the protein-ligand complex. nih.gov

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation, which is crucial for understanding the stability of the complex. nih.gov

MD simulations of benzimidazole derivatives complexed with various protein targets have provided valuable information on their binding stability. For example, MD simulations of benzimidazole derivatives with the Leishmania mexicana triosephosphate isomerase (LmTIM) protein showed that some compounds formed more stable complexes than the control ligand. researchgate.net Similarly, simulations of substituted benzimidazole derivatives with the Mtb KasA protein demonstrated stable binding within the active site, with low RMSD values. nih.gov These simulations can reveal the dynamic nature of the interactions and help in refining the design of more potent and stable inhibitors.

Antimicrobial Activity Studies

The benzimidazole scaffold, particularly when substituted with halogens, is a cornerstone in the development of new antimicrobial agents. The presence of bromine and chlorine atoms on the benzimidazole ring in this compound derivatives often enhances their biological potency.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Numerous studies have highlighted the antibacterial potential of benzimidazole derivatives against a spectrum of both Gram-positive and Gram-negative bacteria. The introduction of bromo and chloro substituents on the benzimidazole core is a strategic approach to amplify this activity. pjmonline.org For instance, certain 5-halo-benzimidazole derivatives have shown considerable antibacterial activity, with some compounds displaying minimum inhibitory concentrations (MICs) comparable to the standard drug ciprofloxacin, especially against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The antibacterial activity of these compounds is influenced by the nature and position of various substituents attached to the benzimidazole nucleus. rjptonline.org Research on N,2,6-trisubstituted 1H-benzimidazole derivatives revealed that compounds with a 4-chloro or 4-nitro phenyl group at the C-2 position and a benzyl (B1604629) group at the N-1 position exhibited potent activity against Gram-positive strains like MRSA and Streptococcus faecalis. nih.gov Specifically, a derivative with a 4-chlorophenyl group at C-2, a methyl group at C-6, and a benzyl group at N-1 demonstrated good antimicrobial activity against Escherichia coli and Streptococcus faecalis. nih.gov

Furthermore, studies on 2-(5-H/Cl/Me/NO2-1H-benzimidazol-2-yl)-4-Me/Br-phenols have shown that these compounds can exhibit considerable antibacterial activity. For example, 2-(5-Nitro-1H-benzimidazol-2-yl)-4-bromophenol displayed significant antibacterial activity against Staphylococcus epidermidis. ajol.info The chelation of these benzimidazole derivatives with metal ions, such as zinc(II), has also been shown to sometimes enhance their antibacterial effects against specific strains. researchgate.net

Interactive Table: Antibacterial Activity of Selected Benzimidazole Derivatives

Compound/Derivative Bacterial Strain MIC (µg/mL) Reference
5-halo-benzimidazole derivatives Methicillin-resistant Staphylococcus aureus (MRSA) Comparable to Ciprofloxacin nih.gov
2-(4-nitrophenyl), N-benzyl-benzimidazole Methicillin-susceptible Staphylococcus aureus (MSSA) 4-8 nih.gov
2-(4-nitrophenyl), N-benzyl-benzimidazole Methicillin-resistant Staphylococcus aureus (MRSA) 4-8 nih.gov
2-(4-chlorophenyl), 6-methyl, N-benzyl-benzimidazole Escherichia coli 16 nih.gov
2-(4-chlorophenyl), 6-methyl, N-benzyl-benzimidazole Streptococcus faecalis 16 nih.gov
7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole Staphylococcus aureus ATCC 25923 7.8 nih.gov

Antifungal Efficacy Against Yeast and Fungal Strains

The antifungal properties of benzimidazole derivatives are well-documented, with some compounds serving as the basis for commercial fungicides. pjmonline.org The this compound scaffold contributes to this activity, with various derivatives showing efficacy against a range of yeast and fungal pathogens.

Research has demonstrated that 5-halobenzimidazole derivatives can be promising broad-spectrum antimicrobial candidates, with some exhibiting potent fungicidal activity with MIC values equivalent to or even greater than amphotericin B. nih.gov For instance, certain bisbenzimidazole compounds have shown moderate to excellent antifungal activities against various fungal strains, with MIC values ranging from 0.975 to 15.6 µg/mL. nih.govresearchgate.net The length of alkyl chains attached to the bisbenzimidazole structure was found to influence their antifungal profiles. nih.govresearchgate.net

Hybrid molecules incorporating the benzimidazole structure with other heterocyclic rings, such as thiadiazole, have also been synthesized and evaluated for their antifungal effects. scielo.br Compounds bearing a 5-chloro-1H-benzo[d]imidazole moiety linked to a thiadiazole ring have shown promising antifungal activity against Candida albicans. scielo.brmdpi.com Specifically, derivatives with a 5-chloro substituent on the benzimidazole ring have been noted for their significant antifungal activity. mdpi.com

Interactive Table: Antifungal Activity of Selected Benzimidazole Derivatives

Compound/Derivative Fungal Strain MIC (µg/mL) Reference
Bisbenzimidazole derivatives Various fungal strains 0.975 - 15.6 nih.govresearchgate.net
5-halo-benzimidazole derivatives Various fungal strains Potency comparable to Amphotericin B nih.gov
5-chloro-benzimidazole-oxadiazole derivatives Candida albicans 1.95 mdpi.com
N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives Candida albicans 64 acs.org

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of benzimidazole derivatives are attributed to their ability to interfere with essential cellular processes in microorganisms. One of the key proposed mechanisms is the inhibition of microbial nucleic acid synthesis. Certain benzimidazole derivatives have been identified as inhibitors of DNA gyrase and topoisomerase IV, enzymes that are crucial for bacterial DNA replication, transcription, and repair. ekb.eg By targeting these enzymes, these compounds can effectively halt bacterial proliferation. ekb.eg

Another proposed mechanism involves the interaction of benzimidazole derivatives with microbial biopolymers. Due to their structural similarity to purine (B94841) nucleoside bases, benzimidazoles can interfere with the synthesis and function of nucleic acids and proteins. researchgate.net The benzimidazole nucleus is also known to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. This disruption of the cell membrane leads to increased permeability and ultimately, fungal cell death. researchgate.netmdpi.com

Furthermore, some benzimidazole derivatives are believed to exert their antimicrobial action by targeting filamenting temperature-sensitive protein Z (FtsZ), a protein essential for bacterial cell division. nih.gov Inhibition of FtsZ disrupts the formation of the Z-ring, a critical step in cytokinesis, leading to filamentation and eventual bacterial cell death.

Enzyme Inhibition Studies

Beyond their antimicrobial properties, derivatives of this compound have been investigated as potent inhibitors of various enzymes, highlighting their potential in addressing other pathological conditions.

Kinase Inhibition (e.g., Protein Kinase CK2, Aurora Kinase, Cyclin-Dependent Kinases)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in diseases like cancer. Halogenated benzimidazoles have been identified as a promising class of kinase inhibitors.

Protein Kinase CK2: Derivatives of 4,5,6,7-tetrabromobenzimidazole (B16132) (TBBi) are known to be potent and selective inhibitors of protein kinase CK2, a constitutively active serine/threonine kinase involved in cell growth, proliferation, and survival. nih.gov The substitution of halogen atoms, such as bromine, on the benzimidazole ring significantly contributes to the inhibitory activity. nih.gov For example, 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) is a powerful and selective inhibitor of CK2, exhibiting a very low Ki value. researchgate.net

Aurora Kinases: Benzimidazole derivatives have also been explored as inhibitors of Aurora kinases, which are key regulators of mitosis. researchgate.net Imidazo[4,5-b]pyridine derivatives, which share a similar heterocyclic core, have been developed as potent inhibitors of Aurora-A, Aurora-B, and Aurora-C kinases. science.gov

Cyclin-Dependent Kinases (CDKs): CDKs are another family of serine/threonine kinases that play a central role in regulating the cell cycle. The benzimidazole scaffold has been utilized in the development of small-molecule CDK inhibitors for cancer therapy. researchgate.net

Interactive Table: Kinase Inhibition by Benzimidazole Derivatives

Compound/Derivative Target Kinase IC50/Ki Reference
4,5,6,7-tetrabromobenzimidazole (TBBi) derivatives Protein Kinase CK2 Low micromolar range nih.gov
2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) Protein Kinase CK2 Ki = 40 nM researchgate.net
4,5,6,7-tetraiodobenzimidazole (TIBI) Protein Kinase CK2 IC50 = 0.023 µmol/L nih.gov
Imidazo[4,5-b]pyridine derivative (Compound 31) Aurora-A Kinase IC50 = 0.042 µM science.gov
Imidazo[4,5-b]pyridine derivative (Compound 31) Aurora-B Kinase IC50 = 0.198 µM science.gov

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are the primary therapeutic strategy for managing the symptoms of Alzheimer's disease. Benzimidazole derivatives have shown significant potential as cholinesterase inhibitors.

A variety of 1H-benzimidazole derivatives have been synthesized and evaluated for their in vitro inhibitory activity against AChE and BChE. nih.govbiointerfaceresearch.com Studies have shown that certain benzimidazole-triazole hybrids, particularly those with a chloro substitution on the benzimidazole ring, are potent inhibitors of AChE. nih.govmdpi.com For instance, a compound featuring a 3,4-dihydroxy substitution on a phenyl ring and a 5(6)-chloro substitution on the benzimidazole ring exhibited a potent IC50 value against AChE. nih.govmdpi.com

The inhibitory activity is often influenced by the specific substitutions on the benzimidazole and associated phenyl rings. d-nb.infouj.edu.pl Molecular modeling studies have suggested that the benzimidazole ring can engage in π-π stacking interactions within the active site of the cholinesterase enzymes. uj.edu.pl

Interactive Table: Cholinesterase Inhibition by Benzimidazole Derivatives

Compound/Derivative Target Enzyme IC50/Ki Reference
Benzimidazole-triazole hybrid (Compound 3h) Acetylcholinesterase (AChE) IC50 = 29.5 ± 1.2 nM nih.govmdpi.com
Benzimidazole-triazole hybrid (Compound 3d) Acetylcholinesterase (AChE) IC50 = 31.9 ± 0.1 nM nih.govmdpi.com
N-{2-[4-(1H-benzimidazole-2-yl)phenoxy]ethyl}substituted amine derivatives Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) Active nih.govd-nb.info
4-(1H-benzimidazol-2-yl)-benzene-1,3-diols Acetylcholinesterase (AChE) IC50 = 80–90 nM uj.edu.pl

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in cellular metabolism, catalyzing the conversion of dihydrofolate to tetrahydrofolate. This process is essential for the synthesis of purines, thymidylate, and certain amino acids, which are vital for cell proliferation. nih.gov The inhibition of DHFR disrupts DNA synthesis and can lead to cell death, making it a key target for anticancer and antimicrobial therapies. nih.govgoogle.com

Benzimidazole derivatives have been identified as effective DHFR inhibitors. nih.gov For instance, N,2,6-trisubstituted 1H-benzimidazole derivatives have been synthesized and evaluated for their anticancer and antimicrobial properties, with DHFR identified as a promising target both in silico and in vitro. diva-portal.org Specifically, pyrimidine-clubbed benzimidazole derivatives, including those with a 6-chloro-2-(chloromethyl)-1H-benzo[d]imidazole moiety, have been designed as potential DHFR inhibitors and have shown significant antibacterial and antifungal activities. mdpi.com One such derivative, compound 4c (2-(4-chlorophenyl)-6-methyl-N-benzyl-1H-benzimidazole), demonstrated a notable DHFR inhibition with an IC50 value of 2.35 μM. diva-portal.orgrsc.org

CompoundDescriptionDHFR Inhibition (IC50)Reference
4c 2-(4-chlorophenyl)-6-methyl-N-benzyl-1H-benzimidazole2.35 μM diva-portal.orgrsc.org

This table showcases a specific benzimidazole derivative with demonstrated DHFR inhibitory activity.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that manage the topological states of DNA, playing a critical role in processes like replication and transcription. esisresearch.org Their inhibition can lead to DNA damage and cell death, making them a primary target for many anticancer drugs. esisresearch.org Benzimidazole derivatives, particularly bis-benzimidazoles, are known to act as topoisomerase inhibitors. nih.govesisresearch.org They can bind to the minor groove of DNA, altering its conformation and preventing the formation of the cleavable complex necessary for enzyme function. nih.gov

Studies have shown that various substituted benzimidazoles can inhibit both topoisomerase I and topoisomerase II. For example, a study of 2,5-disubstituted-benzoxazole and benzimidazole derivatives found that several compounds were potent inhibitors of both enzymes. esisresearch.orgtandfonline.com One derivative, 2-Phenoxymethylbenzimidazole , was identified as a more potent topoisomerase I poison than the reference drug camptothecin, with an IC50 value of 14.1 μM. esisresearch.orgtandfonline.com Another compound, MH1 , a 2,5-disubstituted benzimidazole, inhibits the conversion of supercoiled DNA to circular DNA in leukemia cells, leading to apoptosis. nih.gov Additionally, a study of 1H-benzimidazole derivatives with different substitutions at the 5-position, including 5-chloro-4-(1H-benzimidazole-2-yl)phenol , evaluated their effects on mammalian type I DNA topoisomerase activity. nih.gov

CompoundTarget EnzymeActivity (IC50)Reference
2-Phenoxymethylbenzimidazole Topoisomerase I14.1 μM esisresearch.orgtandfonline.com
5-Chloro-2-(p-methylphenyl)benzoxazole Topoisomerase II22.3 μM esisresearch.orgtandfonline.com
MH1 TopoisomeraseInhibits conversion of supercoiled DNA nih.gov
5-chloro-4-(1H-benzimidazole-2-yl)phenol Topoisomerase IEvaluated for activity nih.gov

This table summarizes the topoisomerase inhibitory activities of selected benzimidazole and related derivatives.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway, responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. nih.govtandfonline.com The dual inhibition of COX and 5-LOX is a promising strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. tandfonline.comresearchgate.net

Benzimidazole derivatives have been investigated for their ability to inhibit these enzymes. frontiersin.orgnih.gov Studies on 2-phenyl-substituted benzimidazoles have explored their inhibitory effects on COX-1, COX-2, and 5-lipoxygenase. nih.gov The substitution patterns on the benzimidazole core were found to influence the inhibitory activity. For instance, an unsubstituted phenyl ring at the 2-position was preferred for inhibiting all three enzymes, while specific substitutions at other positions could enhance inhibition of either COX or LOX. nih.gov Research has also focused on creating hybrid molecules, combining the benzimidazole scaffold with other pharmacologically active moieties to achieve dual COX/5-LOX inhibition. researchgate.net

Compound ClassTarget EnzymesKey FindingsReference
2-Phenyl-substituted benzimidazolesCOX-1, COX-2, 5-LOXSubstitution patterns influence selectivity and potency. nih.gov
Benzimidazole-indole hybridsCOX/5-LOXDesigned as dual inhibitors for improved anti-inflammatory profiles. researchgate.net

This table highlights classes of benzimidazole derivatives investigated for COX and LOX inhibition.

Anti-proliferative and Anticancer Mechanisms at the Cellular Level

The anticancer properties of this compound derivatives are exerted through various mechanisms at the cellular level, targeting fundamental processes of cancer cell growth and survival. researchgate.netnih.gov

DNA Binding and Intercalation

The ability of small molecules to bind to and intercalate with DNA is a well-established mechanism for anticancer activity. researchgate.net Such interactions can disrupt DNA replication and transcription, ultimately leading to cell death. researchgate.net Benzimidazole derivatives are noted for their potential to bind to DNA, often through intercalation between base pairs or by binding to the minor groove. nih.govresearchgate.netrsc.org

The planar structure of the benzimidazole ring system is similar to that of purine bases, facilitating its interaction with DNA. rsc.org Metal complexes of benzimidazole Schiff base ligands have been shown to be effective DNA binders, with their binding affinity often exceeding that of the free ligand. researchgate.netrsc.org For example, a benzimidazole derivative, (E)-2-((4-(1H-benzo[d]imidazol-2-yl)phenylimino)methyl)-4-bromo phenol, and its metal complexes were studied for their DNA binding capabilities, with UV-Vis absorption spectroscopy suggesting an intercalative mode of binding for the ligand. researchgate.net The binding constants (Kb) are often calculated to quantify this interaction. researchgate.netrsc.org

CompoundInteraction ModeBinding Constant (Kb)Reference
(E)-2-((4-(1H-benzo[d]imidazol-2-yl)phenylimino)methyl)-4-bromo phenolIntercalation (suggested)- researchgate.net
Cu(II) complex of (E)-1-((4-(1H-benzo[d]imidazol-2-yl)phenylimino)methyl)naphthalene-2-olIntercalation3.27 × 10^5 M⁻¹ rsc.org

This table provides examples of benzimidazole derivatives and their DNA binding properties.

Microtubule Inhibition

Microtubules are dynamic protein polymers that are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division. nih.gov Disruption of microtubule dynamics can arrest cells in mitosis, leading to apoptosis. Consequently, microtubule inhibitors are a major class of anticancer drugs. nih.govmdpi.com

Certain benzimidazole derivatives have been identified as microtubule-targeting agents. nih.gov For instance, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) is a microtubule inhibitor that has shown strong cytotoxic effects against breast cancer cells and can induce mitosis and apoptosis in cervical cancer cells. nih.gov While not a direct derivative of this compound, the activity of MBIC highlights the potential of the broader benzimidazole scaffold to serve as a platform for developing microtubule inhibitors. nih.gov The amalgamation of different pharmacophores with the benzimidazole core is a strategy used to design new compounds that target tubulin polymerization. mdpi.com

CompoundMechanismCellular EffectReference
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)Microtubule InhibitionG2-M phase arrest, apoptosis nih.gov
Benzimidazole-pyrazole hybridsTubulin Polymerization InhibitionAntiproliferative activity mdpi.com

This table illustrates the microtubule inhibitory potential of compounds based on the benzimidazole scaffold.

Androgen Receptor Antagonism

The androgen receptor (AR) is a steroid hormone receptor that plays a critical role in the development and progression of prostate cancer. nih.govnih.gov Antagonizing this receptor is a key therapeutic strategy for treating this disease. google.com

Benzimidazole derivatives have been developed as potent androgen receptor antagonists. nih.gov For example, galeterone, which contains a benzimidazole moiety, functions by blocking the binding of androgens to the AR. nih.gov Research has also focused on synthesizing specific halogenated benzimidazole derivatives for this purpose. A series of 5,6-dichloro-benzimidazole derivatives showed potent efficacy against the AR. nih.gov Furthermore, a study on halogenated benzimidazole carboxamides, including chloro and bromo analogues, explored their activity as integrin α4β1 antagonists, which are relevant in lymphomas, and also highlighted their potential as AR antagonists. nih.gov The design of these compounds often involves creating a structure that can effectively block the receptor's function, thereby inhibiting the growth of hormone-dependent cancers. nih.gov

Compound Class/ExampleMechanismTherapeutic TargetReference
Galeterone (3β-hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene)Blocks androgen binding to ARAndrogen Receptor nih.gov
5,6-dichloro-benzimidazole derivativesAR AntagonismAndrogen Receptor nih.gov
Halogenated benzimidazole carboxamidesAR AntagonismAndrogen Receptor nih.gov

This table presents examples of benzimidazole derivatives that act as androgen receptor antagonists.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Derivatives of this compound have been investigated for their potential to inhibit Poly(ADP-ribose) Polymerase (PARP), an enzyme crucial for DNA repair and a significant target in cancer therapy.

One notable derivative, Selumetinib, chemically known as [6-(4-bromo-2-chloro-phenylamino)-7-fluoro-3-methyl-3H-benzimidazole-5-carboxylic acid (2-hydroxy-ethoxy)-amide], functions as a non-ATP-competitive inhibitor of MEK1 and MEK2. nih.gov While primarily a MEK inhibitor, the broader class of benzimidazoles has shown significant PARP inhibitory action. For instance, certain 2-(1-(3-(4-chlorophenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide derivatives have demonstrated potent inhibition of both PARP-1 and PARP-2. nih.gov Specifically, compounds designated as 5cj and 5cp exhibited IC₅₀ values of 3.9 and 3.6 nmol/L for PARP-1, and 4.2 and 3.2 nmol/L for PARP-2, respectively. nih.gov These findings highlight the potential of the benzimidazole scaffold, including bromo-chloro substituted variants, in the development of effective PARP inhibitors. Further research into derivatives of 1H-benzimidazole has identified compounds with a 4-bromo substituent that exhibit significant inhibitory activity against Pin1, a peptidyl-prolyl cis-trans isomerase involved in cell cycle regulation, with an IC₅₀ value of 0.64 μM. nih.gov

Table 1: PARP Inhibition by Benzimidazole Derivatives
CompoundTargetIC₅₀ (nmol/L)Reference
5cjPARP-13.9 nih.gov
5cjPARP-24.2 nih.gov
5cpPARP-13.6 nih.gov
5cpPARP-23.2 nih.gov

Other Investigated Biological Activities (In Vitro)

Antiviral Properties

The antiviral potential of this compound derivatives has been explored against a range of viruses. Research has indicated that specific substitutions on the benzimidazole ring are crucial for antiviral efficacy. For instance, studies on benzimidazole ribonucleosides have shown that activity against human cytomegalovirus (HCMV) necessitates a halogen at the 2-position and more than one halogen on the benzene moiety. acs.org

In this context, 2-chloro-, 2-bromo-, and 2-iodo-5,6-dichlorobenzimidazole ribonucleosides have been synthesized and evaluated for their antiviral activities. rsc.org Furthermore, a novel series of 5-nitro-1H-benzimidazole derivatives were tested for their antiviral activity against the rotavirus Wa strain, with compounds 17a (Z), 17b (E), and 18a (Z) showing the most promise. researchgate.net Another study highlighted a benzimidazole derivative containing a pyridyl moiety and a nitro group that displayed a selective antiproliferative effect against certain leukemia cells and notable antiviral activity, particularly against the Coxsackie B5 virus. researchgate.net

Antioxidant Activity

Several studies have investigated the in vitro antioxidant properties of benzimidazole derivatives. A study on 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives revealed that a compound bearing a p-bromophenyl substituent at the second position of the benzimidazole ring exhibited significant inhibition of lipid peroxidation (LPO), at 57%, comparable to the 65% inhibition by butylated hydroxytoluene (BHT). nih.gov

Newly synthesized benzimidazolylpyrano[2,3-d] nih.govfabad.org.trthiazolocarbonitriles have also been evaluated for their in vitro antioxidant activity. nih.gov Additionally, 2-aryl-1-arylmethyl-1H-benzimidazoles demonstrated moderate antioxidant capabilities across various assays, including 2,2-diphenyl-1-picryl hydrazine (B178648) radical scavenging and reducing ability. nih.gov More directly related to the core structure, a newly synthesized silver(I) complex of 5-chloro-1H-benzimidazole has been evaluated for its antioxidant potential. researchgate.net

Table 2: In Vitro Antioxidant Activity of Benzimidazole Derivatives
Compound TypeAssayKey FindingReference
2-(2-(p-bromophenyl))-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivativeLipid Peroxidation (LPO) Inhibition57% inhibition nih.gov
2-Aryl-1-arylmethyl-1H-benzimidazolesDPPH Radical ScavengingModerate activity nih.gov
Silver(I) complex of 5-chloro-1H-benzimidazoleAntioxidant ActivityEvaluated as a potential antioxidant agent researchgate.net

Anti-inflammatory Properties

The anti-inflammatory potential of benzimidazole derivatives has been a significant area of research. In vitro studies have demonstrated that these compounds can exert anti-inflammatory effects through various mechanisms. A series of newly synthesized benzimidazolylpyrano[2,3-d] nih.govfabad.org.trthiazolocarbonitriles were tested for their in vitro anti-inflammatory activity, with compounds having chloro and bromo substituents on the benzene ring showing potent activity. nih.gov

It has been noted that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influence anti-inflammatory activity. nih.gov For instance, Mannich bases of 1-(N-substituted amino)methyl-2-ethylbenzimidazoles with a 4-bromo substituted aniline showed substantial anti-inflammatory effects. nih.gov Furthermore, a series of 1-{(5-substituted-1,3,4-oxadiazol-2yl)methyl}-2-(morpholinomethyl)-1H-benzimidazole derivatives were synthesized, and a compound with a chloro group at the ortho position of the phenyl ring demonstrated promising anti-inflammatory effects. researchgate.net The presence of both electron-donating and electron-withdrawing groups in the side chains of benzimidazole derivatives has been shown to result in potent anti-inflammatory effects. rjptonline.org

Anti-parasitic/Anthelmintic Activity

A number of this compound derivatives have been synthesized and evaluated for their in vitro activity against various parasites and helminths. One study synthesized eighteen 1H-benzimidazole derivatives and tested them against the protozoa Giardia lamblia and Entamoeba histolytica, and the helminth Trichinella spiralis. nih.gov The results indicated that most of these compounds were more active as antiprotozoal agents than the standard drugs Metronidazole and Albendazole. nih.gov

In another study, novel benzimidazole substituted 1,3,4-thiadiazole (B1197879) Schiff's bases were investigated for their anthelmintic properties against Perionyx excavatus and Pheretima posthuma. fabad.org.tr A compound (PP-8) with a 4-chloro substitution exhibited significant antimicrobial activity. fabad.org.tr Another compound (PP-4) was found to be more potent than the standard drug in causing the death of nematodes. fabad.org.tr Similarly, benzofuran (B130515) derivatives containing a thiazolo benzimidazole nucleus were evaluated for their anthelmintic activity against Pheretima posthuma, with several compounds showing effectiveness. nih.gov The broad anti-parasitic and anthelmintic activities of benzimidazoles have been well-documented, with their mode of action often involving the blockage of microtubule formation in various nematodes, trematodes, and cestodes. d-nb.infoarabjchem.org

Table 3: In Vitro Anti-parasitic/Anthelmintic Activity of Benzimidazole Derivatives
Derivative TypeOrganismKey FindingReference
1H-benzimidazole derivativesGiardia lamblia, Entamoeba histolyticaMore active than Metronidazole and Albendazole nih.gov
Benzimidazole substituted 1,3,4-thiadiazole Schiff's bases (PP-4)Perionyx excavatus, Pheretima posthumaMore potent than standard drug fabad.org.tr
Benzofuran derivatives with thiazolo benzimidazole nucleusPheretima posthumaEffective anthelmintic activity nih.gov

Integrin α4β1 Antagonism

Halogenated benzimidazole carboxamides have been identified as antagonists of integrin α4β1, a target for the treatment of T and B cell lymphomas. nih.gov Research focused on the synthesis and biological evaluation of these derivatives has demonstrated their potential as high-affinity ligands.

Specifically, 4-(5-Bromo-1H-benzo[d]imidazol-2-ylamino)benzoic acid and 4-(5-Chloro-1H-benzo[d]imidazol-2-ylamino)benzoic acid were synthesized and evaluated. nih.gov Molecular homology models of integrin α4β1 predicted that the halogen atom in these docked halobenzimidazole carboxamides is suitably positioned for halogen-hydrogen bonding, which is a key interaction for high-affinity binding. nih.gov This highlights the importance of the specific placement of halogen atoms on the benzimidazole ring for potent antagonism of integrin α4β1.

Structure Activity Relationship Sar and Structural Elucidation for 4 Bromo 5 Chloro 1h Benzimidazole Derivatives

Impact of Halogen Substituents on Biological Activity and Reactivity

The presence and position of halogen substituents on the benzimidazole (B57391) ring are critical determinants of a molecule's biological profile and chemical reactivity. In the case of 4-Bromo-5-chloro-1H-benzimidazole, the interplay between the bromine and chlorine atoms at adjacent positions on the benzene (B151609) ring creates a unique electronic environment that influences its interactions with biological targets.

Influence of Substitutions at the Benzimidazole Nitrogen (N1)

Alkylation or arylation at the N1 position of the benzimidazole ring is a common synthetic modification that significantly affects the biological activity of these compounds. nih.gov Introducing substituents at this position can alter the molecule's lipophilicity, steric profile, and hydrogen bonding capacity. For many benzimidazole derivatives, N1-substitution is a key factor in enhancing potency and selectivity for a particular biological target. nih.gov For example, in a series of alkylated benzimidazoles, the nature of the substituent at the N-1 position played a crucial role in determining their antiviral properties. nih.gov While specific studies on N1-substituted 4-bromo-5-chloro-1H-benzimidazoles are not extensively documented in the available literature, it is a promising avenue for the development of new bioactive compounds based on this scaffold.

Effect of Substitutions at the C2 Position of the Benzimidazole Ring

The C2 position of the benzimidazole ring is another critical site for substitution, and a wide variety of functional groups have been introduced at this position to modulate biological activity. nih.govresearchgate.netresearchgate.net Substituents at C2 can project into the binding pockets of target enzymes or receptors, and their nature (e.g., aromatic, aliphatic, heterocyclic) can dramatically influence binding affinity and selectivity. For instance, the introduction of a 2-(2-hydroxyphenyl) group into a 5-chloro-1H-benzimidazole scaffold resulted in profound topoisomerase I inhibition and cytotoxicity. nih.gov This highlights the significant impact that C2-substituents can have on the pharmacological profile of halogenated benzimidazoles. The exploration of various C2-substituents on the this compound core is a key strategy for the discovery of novel therapeutic agents.

Computational Insights into SAR

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, provide valuable insights into the SAR of benzimidazole derivatives. spast.orgukm.mynih.govmdpi.comjuniperpublishers.com DFT (Density Functional Theory) studies can be employed to understand the electronic structure and reactivity of these molecules. nih.gov QSAR models can correlate the physicochemical properties of a series of compounds with their biological activities, helping to identify key structural features responsible for potency. nih.govmdpi.comjuniperpublishers.com Molecular docking simulations can predict the binding modes of these derivatives within the active sites of biological targets, offering a rational basis for the design of more potent inhibitors. spast.orgukm.myaegaeum.comrsc.orgmdpi.com For halogenated benzimidazoles, computational studies can help to elucidate the role of halogen bonding and other non-covalent interactions in ligand-receptor binding.

Spectroscopic Techniques for Structural Elucidation and Conformation Analysis

The unambiguous determination of the structure of this compound derivatives is crucial for understanding their SAR. A variety of spectroscopic techniques are employed for this purpose.

Infrared (IR) spectroscopy is used to identify the presence of key functional groups, such as the N-H bond in the imidazole (B134444) ring and characteristic vibrations of the aromatic system. ejbps.com

Mass Spectrometry (MS) provides information about the molecular weight of the compound and its fragmentation pattern, which aids in confirming the molecular formula. spast.org

Future Research Directions and Potential Applications in Academic Chemistry

Development of Novel Synthetic Strategies for Halogenated Benzimidazoles

The synthesis of halogenated benzimidazoles, including 4-Bromo-5-chloro-1H-benzimidazole, is a cornerstone of their study and application. While traditional methods often involve the condensation of substituted o-phenylenediamines with aldehydes or carboxylic acids, future research is increasingly focused on developing more efficient, selective, and environmentally benign synthetic strategies. researchgate.netarabjchem.org

Key areas for future development include:

Microwave-Assisted Synthesis: This technique has shown promise in significantly reducing reaction times for benzimidazole (B57391) synthesis while maintaining high yields. rsc.org Further exploration of microwave irradiation for the synthesis of multi-halogenated benzimidazoles could lead to more rapid and efficient access to these compounds.

Green Chemistry Approaches: The use of eco-friendly solvents, such as deep eutectic solvents (DES), and catalysts derived from natural sources, like aqueous extracts of plant materials, is a growing trend. arabjchem.org These methods aim to reduce the reliance on hazardous halogenated organic solvents traditionally used in synthesis.

Late-Stage Halogenation: Developing methods for the selective introduction of halogen atoms onto a pre-formed benzimidazole core offers significant flexibility in generating diverse analogues. Research into regioselective bromination and chlorination reactions will be crucial for accessing specific isomers like this compound.

Flow Chemistry: Continuous flow synthesis provides enhanced control over reaction parameters, leading to improved yields and safety, making it a promising avenue for the scalable production of halogenated benzimidazoles.

A comparison of conventional and emerging synthetic methods highlights the trend towards more sustainable practices.

Synthetic Strategy Typical Conditions Advantages Research Focus
Conventional Condensation Refluxing with acids/aldehydes in organic solvents.Well-established, versatile.Optimization of catalysts and conditions.
Microwave-Assisted Synthesis Microwave irradiation, often solvent-free or with minimal solvent.Rapid reaction times, high yields.Application to complex halogenated patterns.
Green Solvents (e.g., DES) Use of biodegradable, low-toxicity solvents.Environmentally friendly, reduced hazardous waste.Expanding the scope of compatible reactions.
Late-Stage Halogenation Selective brominating/chlorinating agents (e.g., NBS).Synthetic flexibility, access to diverse analogues. Improving regioselectivity and reaction efficiency.

Advanced Computational Approaches for Predictive Modeling and Molecular Design

Computational chemistry is an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and the rational design of novel compounds. For halogenated benzimidazoles, advanced computational approaches are key to understanding their behavior and guiding synthetic efforts. nih.gov

Future research will likely leverage the following computational methods:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies help to correlate the structural features of benzimidazole derivatives with their biological activities. mdpi.com By developing robust QSAR models for halogenated benzimidazoles, researchers can predict the activity of new virtual compounds, prioritizing the synthesis of the most promising candidates.

Molecular Docking and Dynamics Simulations: These techniques are used to model the interaction between a ligand, such as this compound, and its biological target (e.g., an enzyme or receptor). nih.gov Molecular dynamics simulations, extending over nanoseconds, can provide insights into the stability of the ligand-protein complex. nih.gov

Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. acs.org For halogenated benzimidazoles, DFT can help understand how the position and nature of the halogen atoms influence the molecule's electronic distribution and its potential for non-covalent interactions like hydrogen and halogen bonding. acs.orgmountainscholar.org

These computational tools will be instrumental in designing new benzimidazole derivatives with enhanced potency and selectivity for specific biological targets. nih.gov

Elucidation of Novel Molecular Targets and Mechanisms of Action

The benzimidazole scaffold is known for its ability to interact with a wide array of biological targets, a property that is fine-tuned by its substitution pattern. nih.gov The introduction of halogen atoms, as in this compound, can significantly alter the compound's pharmacological profile, leading to enhanced potency and selectivity. mdpi.com

A primary future research direction is the identification of novel molecular targets and the detailed elucidation of the mechanisms through which these compounds exert their effects. Benzimidazole derivatives have been reported to act as:

Enzyme Inhibitors: They are known to inhibit various enzymes, including kinases (such as EGFR, HER2, and CDK2), α-amylase, and viral polymerases. mdpi.comacs.org The mechanism often involves binding to the enzyme's active site, thereby blocking its function.

Tubulin Polymerization Inhibitors: Several benzimidazole compounds function by binding to β-tubulin, disrupting microtubule dynamics, which is a key mechanism in their anticancer and anthelmintic activity. researchgate.net

DNA Interacting Agents: Some derivatives can interfere with DNA synthesis and repair processes, contributing to their potential as anticancer agents.

Future studies will focus on using techniques like chemical proteomics and affinity-based probes to pull down and identify the specific protein targets of compounds like this compound within a cellular context. Understanding these interactions at a molecular level is crucial for developing targeted therapies.

Known Benzimidazole Target Class Example Targets Potential Therapeutic Area
Kinases EGFR, HER2, CDK2, MEK nih.govmdpi.comAnticancer mdpi.com
Structural Proteins β-Tubulin researchgate.netAnticancer, Anthelmintic researchgate.net
Metabolic Enzymes α-Amylase acs.orgAntidiabetic acs.org
Integrins α4β1 nih.govAnti-inflammatory, Anticancer nih.gov

Exploration of this compound in Material Science Applications

While the primary research focus for many benzimidazole derivatives has been in medicinal chemistry, their unique chemical structures also make them attractive candidates for applications in material science. The rigid, planar structure and the potential for hydrogen bonding and π–π stacking interactions are key features that can be exploited. nih.gov

Future research into the material science applications of this compound could include:

Organic Electronics: Benzimidazole derivatives can serve as building blocks for organic light-emitting diodes (OLEDs) and other electronic materials. bldpharm.com The specific halogenation pattern of this compound could be used to tune the electronic properties, such as the HOMO/LUMO energy levels, to optimize performance in such devices.

Fluorescent Probes and Sensors: Some benzimidazole derivatives exhibit interesting photophysical properties, including excited-state intramolecular proton transfer (ESIPT), which can be harnessed to design fluorescent sensors. acs.org The effect of halogenation on the fluorescence properties of the benzimidazole core is an area ripe for exploration, potentially leading to sensors for ions or small molecules. acs.org

Functional Polymers and Coordination Complexes: The benzimidazole moiety can be incorporated into polymer backbones to create materials with specific thermal or conductive properties. It can also act as a ligand to form coordination complexes with various metals, leading to materials with interesting magnetic or catalytic properties.

The exploration of this compound and related compounds as synthons for more complex functional materials represents a promising and relatively untapped area of academic research.

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-5-chloro-1H-benzimidazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclization reactions. For example:

  • Substitution reactions : Start with a benzimidazole precursor (e.g., 1H-benzimidazole) and introduce bromine and chlorine via halogenation. Use reagents like N-bromosuccinimide (NBS) for bromination and sulfuryl chloride (SO₂Cl₂) for chlorination in anhydrous dimethylformamide (DMF) at 0–5°C to minimize side reactions .
  • Cyclization : Condense o-phenylenediamine derivatives with halogenated carboxylic acids or aldehydes in acidic conditions (e.g., HCl/ethanol) followed by halogenation steps .
    Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of halogenating agents) and reaction time (4–12 hours) to maximize yield.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in deuterated DMSO to confirm substitution patterns. The bromine and chlorine atoms induce distinct deshielding effects on adjacent protons (e.g., aromatic protons at δ 7.8–8.2 ppm) .
  • X-ray Crystallography : Employ SHELXL (SHELX suite) for structure refinement. For example, dihedral angles between the benzimidazole core and halogenated substituents can be analyzed to assess planarity (typical angles: 42–89°) .
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (231.48 g/mol) and isotopic patterns (distinct 79Br/81Br^{79}Br/^{81}Br and 35Cl/37Cl^{35}Cl/^{37}Cl peaks) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for halogenated benzimidazoles be resolved?

Methodological Answer:

  • Software Tools : Use Mercury (CCDC) to visualize packing motifs and compare with similar structures (e.g., CSD entries). For example, discrepancies in dihedral angles (e.g., 50.7° vs. 89.0° in related compounds) may arise from crystal packing forces or solvent effects .
  • Validation : Cross-validate with DFT calculations (e.g., Gaussian09) to assess energy-minimized geometries. Discrepancies >5° may indicate experimental artifacts or dynamic disorder .

Q. How should researchers address contradictory biological activity data for this compound derivatives?

Methodological Answer:

  • Data Triangulation : Compare in vitro assays (e.g., IC₅₀ values against cancer cell lines) with structural analogs. For instance, bromine at position 4 may enhance cytotoxicity compared to fluorine-substituted derivatives .
  • Mechanistic Studies : Use molecular docking (AutoDock Vina) to evaluate binding affinities to target proteins (e.g., kinase inhibitors). Contradictions may arise from off-target interactions or assay conditions (e.g., pH, serum proteins) .

Q. What strategies improve regioselectivity in electrophilic substitution reactions of this compound?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on the NH group) to block undesired substitution at positions 1 or 3 .
  • Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to predict reactive sites. The electron-withdrawing effects of Br/Cl deactivate positions 4 and 5, favoring substitution at position 2 or 6 .

Q. How can solubility challenges of this compound in aqueous buffers be mitigated for biological assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance solubility without denaturing proteins .
  • Derivatization : Synthesize prodrugs (e.g., phosphate esters) that hydrolyze in vivo. Confirm stability via LC-MS under physiological conditions (pH 7.4, 37°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.